molecular formula C11H15NO4 B1452054 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1221724-20-4

2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid

Cat. No. B1452054
CAS RN: 1221724-20-4
M. Wt: 225.24 g/mol
InChI Key: TUDGPTGIVROZOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is available , but the specific molecular structure of “2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid” is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available , but the specific properties of “this compound” are not provided in the search results.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds, demonstrate significant effects on microbial biocatalysts, such as Escherichia coli and Saccharomyces cerevisiae. These acids, at certain concentrations, become inhibitory, affecting cell membrane integrity and internal pH, leading to decreased microbial activity. Understanding these inhibitory mechanisms can aid in developing engineered microbial strains with enhanced tolerance and industrial performance L. Jarboe, L. A. Royce, & P.-h. Liu, 2013.

Biomass Conversion to Value-added Chemicals

Research on the conversion of plant biomass into valuable chemicals highlights the role of carboxylic acid derivatives in producing key platform chemicals like 5-hydroxymethylfurfural (HMF) and its derivatives. These chemicals serve as precursors for a variety of industrial applications, including monomers, polymers, and fuels, offering sustainable alternatives to non-renewable hydrocarbon sources V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017.

Antioxidant and Microbiological Activity of Carboxylic Acids

The structure-related biological activities of natural carboxylic acids derived from plants, such as antioxidant and antimicrobial effects, have been extensively studied. The presence of hydroxyl groups and conjugated bonds significantly influences these bioactivities, which could have implications for developing natural preservatives and therapeutic agents B. Godlewska-Żyłkiewicz et al., 2020.

Extraction and Separation Technologies

Carboxylic acids are pivotal in the development of extraction and separation technologies, particularly in the separation of carboxylic acids from aqueous solutions. Supercritical fluids and organic solvents have been utilized in reactive extraction processes, showing efficiency and environmental benefits in separating carboxylic acids, which could be applied in industrial processes and waste treatment M. Djas & M. Henczka, 2018.

Safety and Hazards

The safety information for “2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid” is not explicitly mentioned in the search results .

properties

IUPAC Name

2,5-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGPTGIVROZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1C(=O)O)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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